2-(2-Chloroethyl)-3-methyloxirane
Description
Properties
CAS No. |
117553-19-2 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3 |
InChI Key |
DDLQNHHSWYGUDU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CCCl |
Canonical SMILES |
CC1C(O1)CCCl |
Synonyms |
Oxirane, 2-(2-chloroethyl)-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties and Pharmacokinetics
- Solubility and distribution: Nitrosoureas like CCNU () rely on lipid solubility (octanol/water coefficients) for CNS penetration. This compound’s smaller size and polar epoxide may limit lipid solubility compared to CCNU but enhance aqueous reactivity .
- Metabolism : Chloroethyl compounds often undergo hydrolysis or enzymatic degradation. For example, CCNU decomposes to reactive isocyanates and diazohydroxides, while cyclophosphamide is activated by cytochrome P450 enzymes .
Q & A
Q. What are the common synthetic routes for 2-(2-Chloroethyl)-3-methyloxirane, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via epoxidation of 3-methyl-1-pentene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. Alternatively, nucleophilic substitution of chloroethyl precursors with epoxide-forming agents (e.g., NaHCO₃/H₂O₂) may be employed. Key parameters include solvent polarity (non-protic solvents preferred) and temperature control to minimize side reactions. Reaction progress is monitored via TLC or GC-MS .
Q. How is this compound purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure. Structural confirmation requires:
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is sensitive to nucleophiles, moisture, and strong bases. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring are recommended to establish shelf-life .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The stereoelectronic environment of the epoxy ring dictates regioselectivity. For example, acid-catalyzed ring-opening favors nucleophilic attack at the more substituted carbon. Chiral HPLC or X-ray crystallography resolves enantiomers, while kinetic studies (e.g., Arrhenius plots) quantify stereochemical effects on reaction rates. Computational DFT models predict transition-state geometries .
Q. What strategies resolve contradictions in reported reaction yields for epoxidation of chloroethyl-substituted alkenes?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or competing side reactions (e.g., radical pathways). Systematic reproducibility studies under controlled conditions (e.g., glovebox for O₂ exclusion) with inline FTIR monitoring can isolate critical variables. Cross-validation using alternative epoxidation agents (e.g., VO(acac)₂/H₂O₂) may clarify mechanistic pathways .
Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Comparative studies with isotopic labeling (e.g., ¹⁸O in the epoxide) validate computational predictions experimentally .
Q. What biological screening approaches evaluate the antitumor potential of this compound derivatives?
- Methodological Answer : Derivatives are screened via:
- In vitro cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- SAR studies : Modifying the chloroethyl or methyl groups to optimize potency. Reference compounds like Laromustine (a chloroethylating antineoplastic agent) provide benchmark data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
